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Compound of Interest

Compound Name:
2-Chloro-pyrido[2,3-b]pyrazine

dihydrochloride

CAS No.: 1187931-12-9

Cat. No.: B1458114

Get Quote

Executive Summary: The Case for Scaffold Hopping
In the development of kinase inhibitors, particularly for EGFR and PI3K targets, the quinazoline

scaffold (found in Gefitinib and Erlotinib) has long been the "gold standard." However, poor

aqueous solubility and rapid metabolic clearance often plague benzo-fused heterocycles.

The pyrido[2,3-b]pyrazine scaffold represents a strategic "scaffold hop" from the quinazoline or

quinoxaline core. By replacing the benzene ring with a pyridine ring, researchers introduce an

additional nitrogen atom. This modification lowers the LogP (lipophilicity), enhances aqueous

solubility, and provides a unique hydrogen-bond acceptor vector that can engage distinct

residues in the kinase ATP-binding pocket (specifically the hinge region).

This guide objectively compares pyrido[2,3-b]pyrazine derivatives against standard quinazoline

and quinoxaline alternatives, focusing on their utility in overcoming drug-resistant cancer

phenotypes (e.g., EGFR T790M).
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Chemical Architecture & Pharmacophore
Comparison
To understand the SAR, one must first visualize the structural evolution. The pyrido[2,3-

b]pyrazine core is essentially a bioisostere of the pteridine and quinoxaline systems.

Figure 1: Scaffold Evolution and Numbering
The following diagram illustrates the structural relationship between the standard Quinazoline

core and the Pyrido[2,3-b]pyrazine core.
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Caption: Structural evolution from Quinazoline to Pyrido[2,3-b]pyrazine, highlighting the

introduction of the pyridine nitrogen for improved physicochemical properties.

Detailed SAR Analysis
The biological activity of pyrido[2,3-b]pyrazines is tightly controlled by substitutions at three

critical vectors.

The Hinge Binder (Positions 2 & 3)
In kinase inhibition, the pyrazine nitrogens (N-1 and N-4) often interact with the hinge region of

the ATP binding site (e.g., Met793 in EGFR).
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Observation: Substitution at C-2 or C-3 with bulky aryl groups (e.g., phenyl, furan) often

dictates selectivity.

Critical Insight: While 2,3-diphenyl substitution is common for stability, recent studies indicate

that leaving Position 2 unsubstituted or minimizing steric bulk there can enhance potency

against resistant mutants (e.g., T790M) by avoiding steric clashes with the "gatekeeper"

residue [1].

The Solubilizing Vector (Position 7)
This is the primary advantage over quinoxalines. The carbon at Position 7 (on the pyridine ring)

is electronically activated for nucleophilic substitution.

Modification: Introducing morpholine, piperazine, or solubilizing amines here significantly

reduces LogP without destroying kinase affinity.

Comparison: A quinoxaline analog with the same substitution often suffers from poor

membrane permeability due to higher lipophilicity.

The Selectivity Pocket (Position 6 & 8)
Substituents here project into the solvent-exposed region or the hydrophobic back pocket.

Data: 8-Alkylamino or 8-benzylamino groups have been shown to drastically improve

antiproliferative activity in melanoma cell lines (A2058) compared to the unsubstituted core

[2].

Performance Comparison: Pyrido-fused vs. Benzo-
fused
The following table synthesizes data from comparative studies involving EGFR inhibition,

specifically looking at Wild Type (WT) and the drug-resistant T790M mutant.

Table 1: Comparative Potency and Physicochemical Profile
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Feature
Quinazoline

(Erlotinib)
Quinoxaline Analog

Pyrido[2,3-

b]pyrazine (Cmpd

7n)

Core Structure Benzo-pyrimidine Benzo-pyrazine Pyrido-pyrazine

EGFR (WT) IC50 ~0.02 µM 0.05 - 0.10 µM 0.09 µM [1]

EGFR (T790M) IC50 > 3.0 µM (Resistant) 1.5 - 2.0 µM 0.15 µM [1]

Aqueous Solubility Low (requires salts) Very Low Moderate to High

Metabolic Stability Moderate Low (oxidation prone)
High (Pyridine ring

stabilizes)

Primary Indication NSCLC (First-line) Research Tool
Resistant NSCLC /

Antimicrobial

Note: Data for Compound 7n is derived from Vichem Chemie Research studies [1].

Mechanistic Validation: Kinase Signaling Pathway
To validate the activity of these derivatives, one must confirm they interrupt the specific

phosphorylation cascade. Pyrido[2,3-b]pyrazines typically act as ATP-competitive inhibitors.

Figure 2: Mechanism of Action in EGFR Signaling
The diagram below maps the intervention point of Pyrido[2,3-b]pyrazine derivatives within the

MAPK/PI3K pathways.
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Caption: Pyrido[2,3-b]pyrazine derivatives competitively bind to the EGFR ATP-pocket, halting

downstream RAS/RAF and PI3K signaling cascades.
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Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are optimized for the

synthesis and evaluation of these specific derivatives.

Synthesis: Regioselective Condensation
The primary challenge in synthesizing pyrido[2,3-b]pyrazines is regioselectivity when

condensing 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls.

Protocol:

Reactants: Combine 2,3-diaminopyridine (1.0 eq) with the substituted glyoxal or benzil

derivative (1.0 eq).

Solvent Selection (Critical): Use Trifluoroacetic acid (TFA) or Ethanol/Acetic Acid.

Why? Basic conditions often yield a mixture of regioisomers (6- vs 7-substituted). Acidic

conditions (TFA) tend to favor the thermodynamically stable isomer and improve yield [3].

Conditions: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

Purification: Neutralize with NaHCO3, extract with EtOAc. Recrystallize from Ethanol.

Quality Control: Verify Regioisomer purity via NOESY NMR (interaction between Pyridine-

H and Pyrazine substituents).

Biological Assay: EGFR Kinase Inhibition (FRET)
Objective: Determine IC50 against EGFR WT and T790M.[1]

Reagents: Recombinant EGFR protein, Fluorescein-labeled polyGT substrate, ATP, Test

Compound (Pyrido-derivative).

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

Prepare 3-fold serial dilutions of the test compound in DMSO.
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Incubate Kinase + Compound for 15 mins at RT.

Add ATP (at Km concentration) and Substrate.

Incubate for 60 mins.

Detection: Measure fluorescence intensity (Ex/Em 485/530 nm).

Validation:

Positive Control: Staurosporine (Non-selective) or Erlotinib.

Negative Control: DMSO only (0% inhibition).

Acceptance Criteria: Z-factor > 0.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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